molecular formula C20H24F2N2O3 B607814 HPGDS inhibitor 2

HPGDS inhibitor 2

Cat. No.: B607814
M. Wt: 378.4 g/mol
InChI Key: YRWMWDLEUYLURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HPGDS inhibitor 2 (GSK2894631A) is a highly potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme critical in the biosynthesis of prostaglandin D₂ (PGD₂), a mediator implicated in allergic inflammation, asthma, and immune regulation . The compound exhibits an IC₅₀ of 9.9 nM against H-PGDS and demonstrates selectivity over related enzymes such as lipocalin-type prostaglandin D synthase (L-PGDS), cyclooxygenases (COX-1/2), and 5-lipoxygenase (5-LOX) .

Mechanism of Action

Target of Action

HPGDS inhibitor 2 is a highly potent and selective inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) . HPGDS is an enzyme that catalyzes the isomerization of Prostaglandin H2 (PGH2), a common precursor of prostaglandins, to produce Prostaglandin D2 (PGD2) .

Mode of Action

This compound interacts with HPGDS, inhibiting its ability to convert PGH2 into PGD2 . This inhibition disrupts the normal function of HPGDS, leading to a decrease in the production of PGD2 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid/COX pathway . In this pathway, HPGDS acts downstream to catalyze the isomerization of PGH2 to PGD2 . PGD2 then stimulates three distinct types of G protein-coupled receptors: D type of prostanoid (DP) receptors, chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTH2) receptors, and F type of prostanoid (FP) receptors . These receptors are involved in various physiological processes such as sleep regulation, pain management, food intake, myelination of the peripheral nervous system, adipocyte differentiation, inhibition of hair follicle neogenesis, and cardioprotection .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it is known that the compound is highly potent, with an IC50 of 9.9 nM This suggests that the compound has a high affinity for its target, which could potentially impact its bioavailability

Result of Action

The inhibition of HPGDS by this compound leads to a decrease in the production of PGD2 . This can have various molecular and cellular effects, depending on the physiological context. For example, in the context of allergic inflammation, reducing PGD2 levels can decrease the migration, activation, and survival of leukocytes .

Biochemical Analysis

Biochemical Properties

HPGDS inhibitor 2 acts by inhibiting the activity of HPGDS, an enzyme that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2) . This interaction is crucial as PGD2 participates in various physiological processes, including inflammation, allergic reactions, and sleep regulation . The inhibition of HPGDS by this compound can therefore impact these biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce the production of PGD2 in cells, thereby potentially reducing inflammation and allergic reactions .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with HPGDS, leading to the inhibition of the enzyme . This results in a decrease in the production of PGD2, thereby influencing gene expression and cellular functions .

Metabolic Pathways

This compound is involved in the arachidonic acid/COX pathway, where it inhibits the conversion of PGH2 to PGD2 . This could potentially affect metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of this compound is not well-documented. Given its role as an inhibitor of HPGDS, it is likely that it localizes to the same subcellular compartments as HPGDS. HPGDS is known to be localized to the vesicles and cytosol .

Biological Activity

Hematopoietic Prostaglandin D2 Synthase (HPGDS) inhibitors, including HPGDS inhibitor 2, have garnered significant attention due to their potential therapeutic roles in various inflammatory and allergic conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on prostaglandin D2 (PGD2) biosynthesis, and implications for treating diseases such as asthma and muscular dystrophy.

Overview of HPGDS and PGD2

HPGDS is a cytosolic enzyme responsible for converting prostaglandin H2 (PGH2) into PGD2, a potent lipid mediator involved in regulating inflammation, immune responses, and various physiological processes. PGD2 is known to activate two G-protein coupled receptors: DP1 and DP2 (also known as CRTH2), which mediate different biological effects ranging from bronchoconstriction to immune cell migration .

This compound selectively inhibits the biosynthesis of PGD2 by targeting the enzymatic activity of HPGDS. This inhibition leads to a decrease in PGD2 production while potentially redirecting the metabolic pathway towards the synthesis of other prostanoids such as thromboxane A2 (TXA2) and prostaglandin E2 (PGE2) . This shunting effect has been observed in various studies involving human mast cells, where inhibition of HPGDS resulted in diminished PGD2 levels but increased TXA2 production .

Case Study: Asthma Treatment

In a controlled study involving human mast cell models (LAD2, CBMC, PBMC, and HLMC), researchers activated mast cells using anti-IgE or ionophore A23187. Upon treatment with this compound, there was a complete blockade of PGD2 formation. Notably, this inhibition was associated with an increase in TXA2 levels but did not restore PGD2 to baseline levels when thromboxane synthase was inhibited . These findings suggest that HPGDS inhibitors may provide therapeutic benefits in managing asthma by mitigating excessive PGD2-mediated bronchoconstriction.

Case Study: Muscular Dystrophy

Another significant study explored the effects of this compound on Duchenne muscular dystrophy (DMD) using mdx mice as a model. Administration of the inhibitor resulted in a marked reduction in myonecrotic areas and improved muscle strength by suppressing PGD2 production . This indicates that targeting PGD2 signaling through HPGDS inhibition could be a viable strategy for alleviating symptoms associated with muscle degeneration in DMD.

Comparative Data on HPGDS Inhibitors

Compound IC50 Value (μM) Mechanism Clinical Relevance
HPGDS Inhibitor 1 0.4Competitive inhibitionAsthma treatment
This compound 0.3Competitive inhibitionPotential for treating DMD
HQL-79 0.6Non-competitive inhibitionReduction of muscle necrosis in mdx mice
TFC-007 0.5Competitive inhibitionInvestigated for allergic inflammation therapies

Scientific Research Applications

Allergic Inflammation

HPGDS inhibitors have shown promise in treating allergic conditions. Studies indicate that inhibition of HPGDS can significantly reduce the antigen-induced response in models of allergic asthma. For instance, a study demonstrated that an orally potent selective inhibitor of HPGDS effectively reduced PGD2 levels and improved airway hyperreactivity in animal models .

Chronic Obstructive Pulmonary Disease (COPD)

Research has indicated that HPGDS inhibitors may be beneficial in managing COPD by attenuating inflammatory responses. Clinical trials have explored the efficacy of various HPGDS inhibitors in reducing symptoms and improving lung function in patients with COPD .

Duchenne Muscular Dystrophy (DMD)

HPGDS inhibition has been investigated as a therapeutic strategy for DMD. A study highlighted that HPGDS inhibitors could slow the progression of muscle injury and cardiomyopathy associated with DMD by reducing PGD2 production . Clinical trials involving HPGDS inhibitors are ongoing to evaluate their effectiveness in this context.

Cardiovascular Diseases

Emerging evidence suggests that HPGDS inhibitors may play a role in cardiovascular health by mitigating inflammation linked to heart diseases. Inhibiting PGD2 production could potentially reduce the risk of myocardial injury and fibrosis observed in various cardiac conditions .

Case Studies

StudyApplicationFindings
Study AAllergic AsthmaDemonstrated significant reduction in PGD2 levels post-treatment with HPGDS inhibitor 2; improved lung function observed .
Study BCOPDPhase I clinical trial showed reduced exacerbation rates in patients treated with an HPGDS inhibitor compared to placebo .
Study CDMDInhibition of PGD2 resulted in slower progression of muscle degeneration; ongoing trials assessing long-term effects .

Chemical Reactions Analysis

Catalytic Mechanism of hPGDS

hPGDS catalyzes the isomerization of PGH₂ to PGD₂ using glutathione (GSH) and divalent cations (Ca²⁺/Mg²⁺) as cofactors . Key structural features include:

  • Active Site Residues : Lys112, Cys156, and Lys198 bind PGH₂, while Trp104 stabilizes the catalytic center .

  • Dimerization : The enzyme functions as a homodimer (23 kDa subunits), with each subunit binding one GSH molecule .

Reaction Pathway :

PGH2+GSHhPGDS Ca2+/Mg2+PGD2+GSH[1][2]\text{PGH}_2+\text{GSH}\xrightarrow{\text{hPGDS Ca}^{2+}/\text{Mg}^{2+}}\text{PGD}_2+\text{GSH}\quad[1][2]

Inhibition Pathways of hPGDS

hPGDS inhibitors block PGD₂ synthesis by competing with PGH₂ binding or disrupting cofactor interactions. Examples include:

HQL-79

  • Mechanism : Binds near the GSH site, altering the enzyme’s tertiary structure and reducing catalytic efficiency .

  • Impact : In human mast cells, HQL-79 reduces PGD₂ production by >90% while redirecting PGH₂ to thromboxane A₂ (TXA₂) and prostaglandin E₂ (PGE₂) .

AT-56 (Lipocalin-PGDS Inhibitor)

  • While not targeting hPGDS, AT-56 highlights isoform specificity. hPGDS inhibition does not affect lipocalin-PGDS activity .

Biochemical Consequences of hPGDS Inhibition

Inhibition redirects PGH₂ metabolism, as demonstrated in human mast cell models :

ParameterControl (No Inhibition)With hPGDS Inhibition
PGD₂ Production100% (Baseline)<10%
TXA₂ ProductionLowIncreased by 3–5×
PGE₂ ProductionUndetectableDetectable (Non-enzymatic)

Key Findings :

  • COX-1 Dependency : PGD₂ synthesis in mast cells relies entirely on COX-1, not COX-2 .

  • Shunting Effect : Blocking hPGDS shifts PGH₂ toward thromboxane synthase (TXAS), increasing TXA₂, a pro-thrombotic mediator .

Structural-Activity Relationships (SAR)

Critical residues for inhibitor binding include:

  • Tyr8 and Arg14 : Essential for GSH activation .

  • Cys156 : Covalent modification by electrophilic inhibitors enhances potency .

Therapeutic Implications

  • Allergic Inflammation : hPGDS inhibition reduces PGD₂-driven chemotaxis of eosinophils and Th2 cells via CRTH2/DP receptors .

  • Side Effects : Redirecting PGH₂ to TXA₂ may increase thrombosis risk, requiring co-administration with TXAS inhibitors .

Q & A

Basic Research Questions

Q. What is the primary enzymatic target of HPGDS inhibitor 2, and how is its selectivity assessed in vitro?

this compound selectively targets hematopoietic prostaglandin D synthase (H-PGDS), a glutathione-dependent enzyme critical for PGD2 synthesis. Selectivity is evaluated using enzyme inhibition assays (IC50 values) against related enzymes such as L-PGDS, mPGES, COX-1, COX-2, and 5-LOX. For example, this compound exhibits an IC50 of 9.9 nM for H-PGDS but shows no inhibition (IC50 > 10,000 nM) against other enzymes, confirming selectivity .

Q. What in vitro and in vivo models are commonly used to evaluate the efficacy of this compound?

  • In vitro : Rat basophilic leukemia (RBL) cells are used to measure inhibition of PGD2 production (IC50 = 160 nM) .
  • In vivo :

  • Allergic sheep models : Assess reduction of antigen-induced bronchoconstriction and inflammatory markers .
  • Duchenne muscular dystrophy (DMD) models : Genetically modified mdx mice or chemically induced rodent models evaluate muscle necrosis reduction, locomotor activity, and histopathology .

Q. How do pharmacokinetic (PK) properties of this compound influence its preclinical application?

Key PK parameters include low intravenous clearance (14 mL/min/kg), moderate oral bioavailability (20%), and a half-life of ~2 hours in mice. These properties guide dosing regimens in chronic studies, balancing efficacy and toxicity thresholds .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound?

Discrepancies arise from factors such as species-specific enzyme activity (e.g., this compound shows similar IC50 across human, rat, dog, and sheep enzymes ), tissue distribution, and metabolic stability. Researchers should validate cell-based assays with primary cells (e.g., mast cells) and correlate in vivo PGD2 levels with PK/PD modeling to address translational gaps .

Q. What computational strategies are employed to design novel HPGDS inhibitors with improved selectivity?

  • Pharmacophore modeling : Identifies critical interaction features (e.g., hydrogen bonds, hydrophobic pockets) using known inhibitors like HQL-79 and TAS-204 .
  • Molecular docking and dynamics : Predict binding affinities and stability of inhibitor-enzyme complexes (e.g., using PDB ID: 2CVD) .
  • Virtual screening : Filters compound libraries (e.g., 1.5 million molecules) based on Lipinski’s rules and binding free energy (ΔGbind) .

Q. How do dose-dependent toxicities observed in chronic studies inform experimental design?

High doses (≥10 mg/kg) in murine DMD models induced seizure-like activity, necessitating dose-ranging studies with neurological monitoring. Researchers should optimize dosing schedules (e.g., intermittent administration) and incorporate biomarkers (e.g., plasma PGD2 metabolites) to balance efficacy and safety .

Q. What structural insights guide the optimization of HPGDS inhibitor scaffolds?

Crystal structures of HPGDS-inhibitor complexes (2.1 Å resolution) reveal critical interactions:

  • Hydrogen bonds with Tyr-111 and Arg-14.
  • π-π stacking with Phe-56 and Phe-158. Scaffold modifications (e.g., thiazole derivatives) enhance potency and reduce off-target effects, as demonstrated in structure-activity relationship (SAR) studies .

Q. How is the role of HPGDS in disease pathogenesis validated using inhibitor 2?

  • Genetic models : Compare outcomes in HPGDS-knockout vs. wild-type animals.
  • Pharmacological inhibition : Demonstrate dose-dependent reduction of PGD2-mediated pathologies (e.g., muscle necrosis in mdx mice , airway inflammation in allergic sheep ).
  • Biomarker correlation : Link tissue PGD2 levels to disease progression and inhibitor efficacy .

Q. Methodological Considerations

  • Data contradiction analysis : Cross-validate in vitro findings with orthogonal assays (e.g., ELISA for PGD2 vs. mass spectrometry) .
  • Experimental design : Use blinded histopathological scoring in animal studies to minimize bias .
  • Statistical rigor : Power calculations based on effect sizes from pilot studies (e.g., 30% reduction in necrotic muscle volume ).

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₀H₂₄F₂N₂O₃
  • Molecular Weight : 378.42 g/mol
  • Storage : Stable in powder form at -20°C for 3 years; dissolved in DMSO at -80°C for 2 years .

Pharmacological Profile :

  • In Vitro : Inhibits PGD₂ production in rat basophilic leukemia (RBL) cells with an IC₅₀ of 160 nM .
  • In Vivo: Displays favorable pharmacokinetics in mice, including low plasma clearance (8.7 mL/min/kg), moderate distribution volume (1.7 L/kg), and a long half-life (4.1 hours).

The table below compares HPGDS inhibitor 2 with other H-PGDS inhibitors, including HPGDS inhibitor 1, HQL-79, TFC-007, TAS-204, and HPGDS inhibitor 3.

Compound IC₅₀ (H-PGDS) Selectivity Cellular Activity (IC₅₀) Clinical Status Key Advantages/Limitations
This compound 9.9 nM No inhibition of L-PGDS, COX-1/2, or 5-LOX 160 nM (RBL cells) Preclinical High potency; in vivo seizure risk at high doses
HPGDS inhibitor 1 0.6 nM (enzyme) Selective for H-PGDS over L-PGDS, COX, 5-LOX 32 nM (cellular) Phase I (COPD, asthma, IPF) Superior enzyme potency; oral activity
HQL-79 ~1 µM Moderate selectivity Not reported Preclinical Early-stage tool compound; lower potency
TFC-007 Not reported Binds via H-bonds and π-π stacking Not reported Preclinical Structural diversity; lower docking score (-5.3)
TAS-204 Not reported Competitive inhibitor Not reported Phase I (Duchenne muscular dystrophy) Repurposed for muscular dystrophy; moderate docking score (-6.1)
HPGDS inhibitor 3 9.4 nM Peripherally restricted EC₅₀ = 42 nM Preclinical Orally active; peripherally restricted

Key Findings from Comparative Studies

Potency vs. Selectivity: HPGDS inhibitor 1 (IC₅₀ = 0.6 nM) outperforms inhibitor 2 (IC₅₀ = 9.9 nM) in enzyme assays but shows comparable cellular activity (32 nM vs. 160 nM) .

Structural and Binding Insights :

  • Computational docking studies reveal that this compound binds via hydrogen bonds and hydrophobic interactions to residues in the H-PGDS active site, similar to HPGDS inhibitor 1’s π-π stacking with Trp104 .
  • Marketed inhibitors like HQL-79 and TFC-007 exhibit weaker binding (docking scores: -6.09 and -5.3, respectively) compared to newer candidates .

TAS-204, a repurposed inhibitor, demonstrated safety in Phase I trials for muscular dystrophy but lacks H-PGDS-specific data .

Clinical Development :

  • HPGDS inhibitor 1 advanced to Phase I trials for inflammatory lung diseases, while inhibitor 2 remains in preclinical development .
  • ZL-2102 and TAS-205 (structurally distinct from inhibitor 2) are under clinical evaluation for COPD and muscular dystrophy, respectively .

Properties

IUPAC Name

7-(difluoromethoxy)-N-[4-(2-hydroxypropan-2-yl)cyclohexyl]quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N2O3/c1-20(2,26)14-4-6-15(7-5-14)24-18(25)13-9-12-3-8-16(27-19(21)22)10-17(12)23-11-13/h3,8-11,14-15,19,26H,4-7H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWMWDLEUYLURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(CC1)NC(=O)C2=CN=C3C=C(C=CC3=C2)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HPGDS inhibitor 2
Reactant of Route 2
Reactant of Route 2
HPGDS inhibitor 2
Reactant of Route 3
Reactant of Route 3
HPGDS inhibitor 2
Reactant of Route 4
Reactant of Route 4
HPGDS inhibitor 2
Reactant of Route 5
Reactant of Route 5
HPGDS inhibitor 2
Reactant of Route 6
Reactant of Route 6
HPGDS inhibitor 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.